molecular formula C20H20FN5O3S3 B6553505 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1040646-51-2

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6553505
CAS No.: 1040646-51-2
M. Wt: 493.6 g/mol
InChI Key: KGFJEBNKPRQZSD-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a heterocyclic molecule featuring:

  • A pyrimidine core substituted with an amino group at position 4 and a thiophene-2-sulfonyl moiety at position 3.
  • A sulfanyl (-S-) linker at position 2 of the pyrimidine, connecting to an ethanone group.
  • A piperazine ring at the ethanone terminus, substituted with a 2-fluorophenyl group at position 2.

The thiophene sulfonyl group may enhance metabolic stability, while the 2-fluorophenyl substituent could modulate lipophilicity and binding affinity .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S3/c21-14-4-1-2-5-15(14)25-7-9-26(10-8-25)17(27)13-31-20-23-12-16(19(22)24-20)32(28,29)18-6-3-11-30-18/h1-6,11-12H,7-10,13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFJEBNKPRQZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The 2-fluorophenyl group on the piperazine distinguishes the target compound from analogs. Key comparisons include:

Compound Name Piperazine Substituent Key Structural Features Reference
Target Compound 4-(2-fluorophenyl) Thiophene-2-sulfonyl pyrimidine, sulfanyl linker
MK41 (RTC20) 4-(2-(trifluoromethyl)phenyl) Thiophene butyric acid-derived chain
RTC1 4-(4-(trifluoromethyl)phenyl) Thiophene butanone, alkyl chain variations
1-{6-[4-(4-fluorophenyl)piperazino]-2-methyl... 4-(4-fluorophenyl) Pyridinyl ethanone, methyl substituent

Key Findings :

  • 4-Fluorophenyl (as in ) is common in antipsychotic agents, suggesting the target’s 2-fluorophenyl may offer steric or electronic advantages for selectivity .

Pyrimidine Core Modifications

The target’s pyrimidine ring is functionalized with a rare thiophene-2-sulfonyl group , contrasting with other derivatives:

Compound Name Pyrimidine Substituents Bioactivity Implications Reference
Target Compound 4-amino, 5-(thiophene-2-sulfonyl) Potential kinase inhibition or antimicrobial activity
{6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone (11a-j) Chlorophenyl, trifluoromethyl, sulfonyl piperazine Anticandidal activity reported
Chromeno[4,3-d]pyrimidine derivatives Coumarin-thioxo pyrimidine, piperidine Anticancer potential via computational studies

Key Findings :

  • The thiophene sulfonyl group in the target compound may improve stability compared to simpler sulfonyl groups (e.g., benzene sulfonyl in ) due to thiophene’s aromatic heterocyclic nature.
  • Amino groups on pyrimidine (as in the target) are associated with hydrogen-bonding interactions in receptor pockets .

Linker and Chain Variations

The sulfanyl (-S-) linker and ethanone chain in the target compound differ from alkyl or amide linkers in analogs:

Compound Name Linker/Chain Structure Functional Impact Reference
Target Compound -S- (sulfanyl), ethanone Flexibility, potential redox sensitivity
MK22 (RTC7) -S- (thiophen-2-ylthio), propanone Enhanced lipophilicity
MK46 N,N-dimethylbutanamide Increased solubility, reduced potency
MK88 Diketone Chelation potential for metal-binding

Key Findings :

  • Sulfanyl linkers (target, MK22) may confer susceptibility to oxidative degradation but improve membrane permeability .
  • Ethanone chains (target, RTC1) balance rigidity and flexibility for receptor docking compared to longer alkyl chains .

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